REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:8][CH2:9][C:10]2=[O:12])=[CH:6][CH:7]=1 |f:2.3.4.5|
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Name
|
|
Quantity
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162 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)CCC(=O)O
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
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Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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109 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The thionyl chloride was then removed under vacuum
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Type
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CUSTOM
|
Details
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to yield an amber oil
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Type
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ADDITION
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Details
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poured onto ice
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Type
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EXTRACTION
|
Details
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the mixture was extracted with diethyl ether
|
Type
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WASH
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Details
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The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine
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Type
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CUSTOM
|
Details
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chromatographed on a 25×7 cm silica gel column
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Type
|
WASH
|
Details
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eluted with ethyl acetate/dichloromethane (5:95)
|
Type
|
CUSTOM
|
Details
|
to obtain a pale brown solid
|
Type
|
CUSTOM
|
Details
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after removing solvent under vacuum, (142 g, 95%), 107-109° C. m.p.
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2CCC(C2=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |